N-(1,3-dioxoisoindolin-5-yl)-2,6-dimethoxybenzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves several steps, including substitution, click reactions, and addition reactions . For example, the synthesis of 3,5-diamino-N-(2-octyl-1,3-dioxoisoindolin-5-yl)benzamide involved a key reduction step carried out in a high-pressure reaction kettle .Molecular Structure Analysis
The molecular structure of these compounds is often intricate, contributing to their unique properties. For example, compounds like N-(1,3-dioxoisoindolin-5-yl)-3-phenoxybenzamide have complex structures that make them valuable tools for studying various phenomena in scientific research.Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex. For instance, the synthesis of similar compounds often involves several steps, including substitution, click reactions, and addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely. For example, 4-cyano-N-(1,3-dioxoisoindolin-5-yl)benzamide has a molecular weight of 291.26 and a density of 1.48±0.1 g/cm3 .Scientific Research Applications
Cellular Proliferation in Tumors
N-(1,3-dioxoisoindolin-5-yl)-2,6-dimethoxybenzamide has been investigated for its potential in assessing cellular proliferation in tumors through PET imaging. A study highlighted its application in evaluating tumor proliferation in patients with malignant neoplasms. The study found a significant correlation between tumor uptake of a related compound, 18F-ISO-1, and the Ki-67 proliferative index in primary breast cancer, head and neck cancer, and lymphoma, suggesting its promise for assessing the proliferative status of solid tumors (Dehdashti et al., 2013).
Dopaminergic Receptors and Alcohol Dependence
Another field of research where related benzamide derivatives have been utilized is in studying dopaminergic D2 receptors in the context of alcohol dependence. Research indicates that variations in striatal dopaminergic D2 receptor density, measured through SPECT imaging with iodobenzamide derivatives, may predict treatment outcomes for alcohol-dependent patients. This suggests that these compounds could serve as biological markers for assessing vulnerability to relapse in alcohol recovery scenarios (Guardia et al., 2000).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of N-(1,3-dioxoisoindolin-5-yl)-2,6-dimethoxybenzamide is Indoleamine pyrrole-2,3-dioxygenase-1 (IDO1) . IDO1 is a monomeric enzyme containing heme, and its excessive activation has been shown to be closely related to the pathogenesis of cancer and other diseases .
Mode of Action
This compound acts as a modulator of cereblon (CRBN) activity . It recognizes E3 ubiquitin ligase and target protein by E3 ubiquitin ligase ligand and target protein ligand, respectively, making the target protein polyubiquitinated . The proteasome then recognizes and degrades the target protein .
Biochemical Pathways
The compound affects the protein degradation pathway in vivo . This pathway is crucial for maintaining cellular homeostasis by removing misfolded or damaged proteins, which can be harmful to the cell if they accumulate .
Pharmacokinetics
The compound’s ability to modulate cereblon activity suggests that it may have good bioavailability .
Result of Action
The compound’s action results in the degradation of the GSPT1 protein . This can be beneficial in treating disorders of uncontrolled cellular proliferation, such as cancer, which may be associated with cereblon protein dysfunction and/or a GSPT1 dysfunction .
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-2,6-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-23-12-4-3-5-13(24-2)14(12)17(22)18-9-6-7-10-11(8-9)16(21)19-15(10)20/h3-8H,1-2H3,(H,18,22)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAYCKNGQSYEHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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